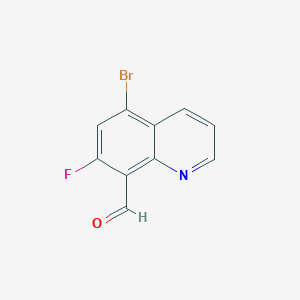

5-bromo-7-fluoroquinoline-8-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-bromo-7-fluoroquinoline-8-carbaldehyde” is a chemical compound with the formula C₁₀H₅BrFNO. It has a molecular weight of 254.055 g/mol . It’s used for research purposes .

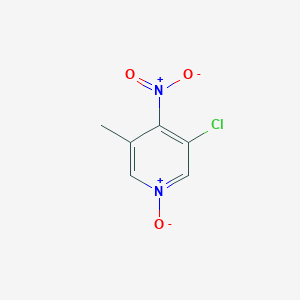

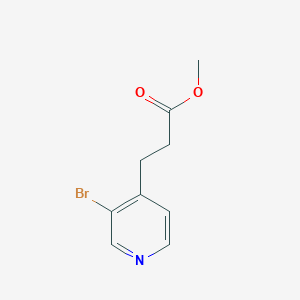

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a nitrogen-containing heterocycle. It has a bromine atom at the 5th position, a fluorine atom at the 7th position, and a carbaldehyde group at the 8th position .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 254.055 g/mol . Other properties such as melting point, boiling point, and density were not available from the search results.Aplicaciones Científicas De Investigación

Fluorescent Probes for Zinc Ion Determination

Research has indicated that derivatives of 8-aminoquinoline, a related compound to 5-bromo-7-fluoroquinoline-8-carbaldehyde, have been extensively studied for their potential as fluorescent probes for zinc ion determination. These derivatives, including 8-amidoquinoline, have shown vast potential as functional receptors for zinc ions due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications. The development of these fluorescent chemosensors aims to provide tools for the detection of Zn2+ ions in environmental and biological contexts, addressing issues with current mass-spectrometry-based and X-ray fluorescence-based techniques such as sample preparation difficulties and instrument availability (Mohamad et al., 2021).

Anticancer and Antibacterial Applications

Fluoroquinolones, with structural similarities to this compound, have been the focus of numerous studies due to their broad spectrum of activity against both Gram-positive and Gram-negative organisms. Modifications of the fluoroquinolone scaffold, particularly at the C-7 and carboxylic C-3 groups, have been researched for repositioning from antibacterial to anticancer agents. These modifications aim to improve potency, spectrum of activity, or pharmacokinetics, highlighting the versatility of fluoroquinolone derivatives in developing new therapeutic agents (Samir et al., 2021).

Radical Cyclizations in Organic Synthesis

Radical cyclizations, a method widely used in organic synthesis for constructing carbo- and heterocyclic compounds, have been explored for controlling the regiochemistry of these reactions. This method's significance lies in its application to synthesize natural products and therapeutically important materials, demonstrating the potential of compounds like this compound in facilitating the formation of complex molecular structures (Ishibashi & Tamura, 2004).

Environmental Concerns and Micropollutants

The environmental impact of fluoroquinolones, reflecting potential concerns for compounds like this compound, has been studied extensively. Fluoroquinolones are recognized as emerging contaminants due to their biorecalcitrant nature and presence in various environmental matrices at potentially hazardous concentrations. These studies call for reduced consumption and improved wastewater treatment processes to mitigate the discharge of biologically active compounds into the environment (Van Doorslaer et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-7-fluoroquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO/c11-8-4-9(12)7(5-14)10-6(8)2-1-3-13-10/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNODOMRXZAINIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)C=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)

![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)

![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)

![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)

![2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene](/img/structure/B6602396.png)